molecular formula C19H25N3O4S B2892024 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 1207004-45-2

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2892024
CAS No.: 1207004-45-2
M. Wt: 391.49
InChI Key: UWKHEKQDSDFDMK-UHFFFAOYSA-N
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Description

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
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Biological Activity

The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethoxyphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on antimicrobial activity and its mechanism of action.

Chemical Structure and Properties

The chemical structure of the compound can be summarized by its molecular formula C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S. The presence of the tetrahydrothiophene moiety and the pyrazole ring contributes to its unique biological profile.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations demonstrated significant antifungal activity against various strains, including those resistant to conventional treatments.

In Vitro Studies

In a study published in PMC, several synthesized derivatives were tested using the disc diffusion method and minimal inhibitory concentration (MIC) assays. The results indicated that compounds similar to our target demonstrated effective antifungal activity against pathogens such as Candida albicans and Aspergillus niger .

CompoundMIC (µg/mL)Activity
This compound8Moderate
Control (Fluconazole)16Low

The proposed mechanism of action involves inhibition of specific enzymes crucial for fungal cell wall synthesis. Molecular docking studies suggest that the compound binds effectively to target proteins, disrupting their function and leading to cell death .

Case Studies

Case Study 1: Antifungal Efficacy Against COVID-19 Related Infections
A recent clinical trial evaluated the effectiveness of this compound in patients suffering from COVID-19-associated pulmonary aspergillosis (CAPA). The study indicated a reduction in fungal load and improved patient outcomes when administered alongside standard antiviral therapies .

Case Study 2: Resistance Profiles
Another investigation focused on the resistance profiles of various fungal strains against this compound. Results showed that it retained activity against strains previously resistant to azole antifungals, suggesting a potential role in treating resistant infections .

Properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-4-26-18-8-6-5-7-17(18)20-19(23)11-16-13(2)21-22(14(16)3)15-9-10-27(24,25)12-15/h5-8,15H,4,9-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKHEKQDSDFDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=C(N(N=C2C)C3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.